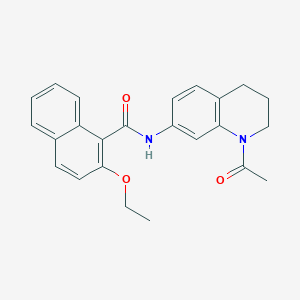

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of the compound . For instance, the synthesis of N-(3-cyano-7-ethoxy-1,4-dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for EGFR kinase inhibitors, is described, indicating the relevance of such compounds in medicinal chemistry, particularly in cancer treatment . Additionally, the synthesis of N-(naphthalen-2-yl)acetamide derivatives with antiproliferative activities against various cancer cell lines is reported, suggesting the potential biological activity of naphthamide derivatives .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions with moderate to good yields. For example, one synthetic route for a related compound starts with 2-amino-5-nitrophenol, followed by acetylation, ethylation, and reduction, and then a thermal cyclization to produce the desired compound with a 35% yield . Another method involves the cyclization of 2-aminophenyl-ethanone with N,N-dimethylformamide dimethylacetal, resulting in a higher overall yield of 46% and a purity of >99% as determined by HPLC . These methods highlight the complexity and the need for optimization in the synthesis of such compounds.

Molecular Structure Analysis

While the exact molecular structure of this compound is not provided, the structure of related compounds, such as 1-benzyl-1,2,3,4-tetrahydroisoquinoline derivatives, has been determined through single crystal X-ray structure determination . This suggests that similar analytical techniques could be employed to elucidate the structure of the compound .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include acetylation, ethylation, reduction, and cyclization . These reactions are typical in the preparation of quinoline and isoquinoline derivatives, which are important scaffolds in medicinal chemistry. The high enantiomeric purity achieved in the synthesis of 2-methoxy-1-naphthyl sulfoxides indicates the potential for stereoselective synthesis in this class of compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound are not directly reported. However, the related compounds exhibit properties that are significant for their biological activity. For instance, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide shows potent antiproliferative activity and specific cytotoxicity against human nasopharyngeal carcinoma cell lines, with an IC50 value of 0.6 μM . This indicates that the compound may also possess similar properties that could be explored for therapeutic applications.

Aplicaciones Científicas De Investigación

Antioxidant and Antiproliferative Activities

Compounds related to N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide, particularly those derived from naphthoquinone, have shown antioxidant, antiproliferative, and acetylcholinesterase inhibition activities. Amino alcohol derivatives from 1,4-naphthoquinone have been synthesized and evaluated for their antioxidant capacity, showing significant activity. These derivatives also displayed antiproliferative activity against tumor cell lines and acetylcholinesterase (AChE) inhibition, suggesting potential for the development of new therapeutic agents (Estolano-Cobián et al., 2020).

Antibacterial and Antifungal Properties

Synthetic efforts towards compounds bearing the quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives, which share structural motifs with this compound, have demonstrated promising antiproliferative activities against various human cancer cell lines. These studies underline the potential application of such compounds in developing anticancer therapies (Chen et al., 2013).

Protein Kinase Inhibition

Research on isoquinolinesulfonamides has highlighted their role as potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. This suggests that derivatives of tetrahydroquinoline, similar to this compound, could be explored for their potential in modulating protein kinase activity, which is crucial in various cellular processes including cancer progression (Hidaka et al., 1984).

Mecanismo De Acción

Target of Action

The primary target of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-ethoxy-1-naphthamide is the extracellular signal-regulated kinases 1/2 (ERK1/2) . ERK1/2 are crucial components of the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a significant role in cell proliferation, differentiation, and survival .

Mode of Action

The compound interacts with its targets, ERK1/2, potentially inhibiting their activity . This inhibition could lead to changes in the MAPK pathway, affecting the downstream signaling processes . .

Biochemical Pathways

The compound affects the MAPK pathway, which is involved in various cellular processes, including growth, differentiation, and apoptosis . By inhibiting ERK1/2, the compound could disrupt the normal functioning of this pathway, leading to altered cellular responses .

Result of Action

The inhibition of ERK1/2 and the subsequent disruption of the MAPK pathway could lead to various molecular and cellular effects. Given the role of ERK1/2 in cell proliferation and survival, the compound could potentially exhibit antineoplastic activity . .

Direcciones Futuras

Propiedades

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-ethoxynaphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O3/c1-3-29-22-13-11-17-7-4-5-9-20(17)23(22)24(28)25-19-12-10-18-8-6-14-26(16(2)27)21(18)15-19/h4-5,7,9-13,15H,3,6,8,14H2,1-2H3,(H,25,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZAAGBMQVBYVKC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NC3=CC4=C(CCCN4C(=O)C)C=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3016990.png)

![N-(3-ethoxybenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B3017000.png)

![5,7-Dichloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridine](/img/structure/B3017003.png)

![2-chloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3017007.png)

![5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3017011.png)